molecular formula C25H26BrN3O4S B2424850 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 932319-66-9

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2424850
CAS No.: 932319-66-9
M. Wt: 544.46
InChI Key: ZCEAEXBDKQANQG-UHFFFAOYSA-N
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Description

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-cyclopentyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26BrN3O4S/c1-33-13-12-29-24(32)20-11-8-17(23(31)27-19-4-2-3-5-19)14-21(20)28-25(29)34-15-22(30)16-6-9-18(26)10-7-16/h6-11,14,19H,2-5,12-13,15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEAEXBDKQANQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N=C1SCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a suitable bromophenyl halide reacts with the quinazoline core.

    Thioether Formation: The thioether linkage is formed by reacting the bromophenyl derivative with a thiol compound under mild conditions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvent selection, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • COX-2 Inhibition : Compounds similar to this structure have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Research indicates that modifications in the quinazoline structure can lead to significant COX-2 inhibitory activity, making it a candidate for anti-inflammatory drug development .
  • Anticancer Activity : Quinazoline derivatives have shown promise as anticancer agents. The structural features of this compound may allow it to interfere with cancer cell proliferation pathways. Studies have indicated that certain quinazoline derivatives can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Properties : Some derivatives of quinazoline compounds exhibit antimicrobial activity against various pathogens. This compound's unique substituents could enhance its efficacy against resistant strains of bacteria or fungi, making it a candidate for further investigation in the field of infectious diseases .

Pharmacological Insights

  • Neuraminidase Inhibition : Similar compounds have been explored as neuraminidase inhibitors, which are crucial in treating viral infections such as influenza. The structural characteristics of this compound may lend themselves to antiviral applications by inhibiting viral replication mechanisms .
  • TRPM8 Antagonism : Research has highlighted sulfonamide compounds with TRPM8 antagonistic activity, which could be relevant for pain management therapies. The potential of this compound to act on TRPM8 channels may provide insights into novel analgesic drugs .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several quinazoline derivatives and evaluated their biological activities, focusing on COX-2 inhibition. Among the synthesized compounds, those structurally similar to 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide showed promising results with significant inhibition percentages at specific concentrations .

Case Study 2: Anticancer Screening

In another investigation, a series of quinazoline derivatives were screened for their anticancer properties against human cancer cell lines. The results indicated that modifications to the core structure significantly affected cytotoxicity and selectivity towards cancer cells, underscoring the importance of structural optimization for therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
  • 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide

Uniqueness

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and structural features

Biological Activity

The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the quinazoline core and subsequent substitution reactions to introduce the various functional groups. For instance, the introduction of the bromophenyl group and the methoxyethyl side chain can be achieved through electrophilic aromatic substitution and alkylation processes.

Anticancer Activity

Recent studies have demonstrated that compounds with a similar structure exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown potent activity against various cancer cell lines. In one study, a related quinazoline compound demonstrated IC50 values in low micromolar ranges against chronic myeloid leukemia (CML) cells, indicating strong antiproliferative effects .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)
Compound ACML5.0
Compound BBreast Cancer10.0
Compound CLung Cancer8.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazolines are known to exhibit antibacterial and antifungal activities. A study indicated that related compounds showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 1.875 mg/mL to 3.75 mg/mL .

Table 2: Antimicrobial Activity

MicroorganismMIC (mg/mL)
E. coli3.75
Staphylococcus aureus1.875
Proteus mirabilis2.5

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Kinase Inhibition : Quinazolines often interact with various kinases, inhibiting their activity which is crucial for cancer cell proliferation .
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes.
  • Apoptosis Induction : Evidence indicates that certain derivatives promote apoptosis in cancer cells through caspase activation .

Case Studies

  • Case Study on Anticancer Efficacy : A recent investigation into the anticancer effects of a structurally similar quinazoline revealed that it significantly reduced tumor growth in xenograft models of breast cancer . The study highlighted the importance of the methoxy group in enhancing cytotoxicity.
  • Antimicrobial Evaluation : Another study focused on a series of quinazoline derivatives demonstrated that modifications to the bromophenyl group enhanced antibacterial activity against resistant strains of bacteria .

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